1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate

Description

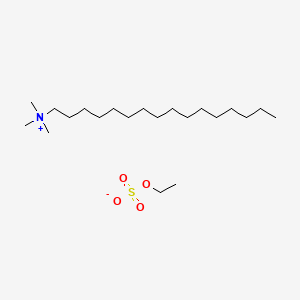

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate (CAS RN: 3006-10-8), also known as Mecetronium ethylsulfate, is a quaternary ammonium compound (QUAT) with a hexadecyl (C16) chain and an ethyl sulfate counterion. Its molecular formula is C₂₀H₄₄N·C₂H₅O₄S, and it has a molecular weight of 423.69 g/mol . Structurally, it consists of a central nitrogen atom bonded to three methyl groups and a hexadecyl chain, paired with an ethyl sulfate anion.

This compound is primarily utilized as an antimicrobial agent and surfactant in industrial and cosmetic formulations. Regulatory documents indicate it is listed on Canada’s Non-Domestic Substances List (NDSL), requiring compliance with notification protocols under the New Substances Notification Regulations . Its efficacy in enhancing RNA delivery systems has also been noted, outperforming traditional lipid-based carriers in certain biomedical applications .

Properties

CAS No. |

49706-67-4 |

|---|---|

Molecular Formula |

C21H47NO4S |

Molecular Weight |

409.7 g/mol |

IUPAC Name |

ethyl sulfate;hexadecyl(trimethyl)azanium |

InChI |

InChI=1S/C19H42N.C2H6O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChI Key |

JWJDGYODPGDPGX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach: Quaternization Reaction

The primary method for preparing quaternary ammonium salts like this compound involves the quaternization of a tertiary amine with an alkylating agent. Specifically, the synthesis typically proceeds through the reaction of a tertiary amine containing the hexadecyl group with an appropriate ethyl sulfate reagent.

-

- Hexadecyl dimethylamine or N,N-dimethylhexadecylamine (a tertiary amine with a long alkyl chain)

- Ethyl sulfate (ethyl hydrogen sulfate or its derivatives)

Reaction:

The tertiary amine undergoes nucleophilic substitution with ethyl sulfate, resulting in the formation of the quaternary ammonium ethyl sulfate salt.

This is a classical quaternization reaction where the lone pair on the nitrogen attacks the electrophilic carbon of the ethyl sulfate, leading to the formation of the quaternary ammonium compound.

Detailed Synthetic Procedure

While specific experimental protocols for the ethyl sulfate salt of 1-Hexadecanaminium are limited in open literature, analogous procedures for similar quaternary ammonium compounds provide a reliable framework:

- The tertiary amine (e.g., hexadecyl dimethylamine) is dissolved in a suitable solvent such as dipropylene glycol or acetone.

- Ethyl sulfate is added slowly under controlled temperature conditions (typically 30–40 °C) to the amine solution.

- The reaction mixture is stirred for 1–3 hours to ensure complete quaternization.

- The product precipitates out or is isolated by solvent evaporation and crystallization.

- Purification steps include washing with acetone or other solvents to remove unreacted starting materials and drying under vacuum.

This method parallels the synthesis of other trimonium compounds such as cetyltrimethylammonium salts, where haloalkanes or sulfate esters are used as alkylating agents.

Alternative Preparation Routes

Haloalkane Route:

In some cases, quaternary ammonium salts are prepared by reacting trimethylamine with a haloalkane (such as cetyl bromide). This forms the bromide salt, which can then be converted to the ethyl sulfate salt by ion exchange reactions with ethyl sulfate salts.Ion Exchange Method:

Starting from the bromide or chloride salt of 1-Hexadecanaminium, N,N,N-trimethyl-, the halide ion can be exchanged with ethyl sulfate by treatment with sodium ethyl sulfate or similar reagents in aqueous or organic solvents.

Research Outcomes and Analytical Data

Purity and Impurities

- Residual monomers and impurities such as lead content and sulfated ash are typically controlled to low levels (<1% for residual monomer, <20 ppm for lead, ≤0.30% for sulfated ash).

- The purity of the final compound is critical for applications in cosmetics and pharmaceuticals, necessitating rigorous purification.

Physical and Chemical Properties

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Notes |

|---|---|---|---|

| Direct Quaternization | Hexadecyl dimethylamine + Ethyl sulfate | 30–40 °C, solvent (dipropylene glycol, acetone), 1–3 h reaction | Most straightforward, yields ethyl sulfate salt directly |

| Haloalkane Quaternization + Ion Exchange | Trimethylamine + Cetyl bromide → Cetyltrimethylammonium bromide + Sodium ethyl sulfate | 30–40 °C for quaternization; ion exchange in aqueous medium | Two-step, allows conversion from halide to ethyl sulfate salt |

| Ion Exchange from Halide Salt | Cetyltrimethylammonium chloride/bromide + Sodium ethyl sulfate | Ambient to mild heating | Useful when halide salt is commercially available |

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate group can be replaced by other nucleophiles.

Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like sodium borohydride can be employed to reduce the compound under controlled conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.

Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, depending on the extent of the reaction.

Reduction Products: Reduction typically results in the formation of partially or fully reduced quaternary ammonium compounds.

Scientific Research Applications

Chemical Properties and Structure

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate is a quaternary ammonium salt characterized by its long hydrophobic hydrocarbon chain (hexadecane) and a positively charged nitrogen atom. This structure imparts unique properties that make it suitable for various applications.

Cosmetic Applications

In the cosmetic industry, this compound is primarily used as a surfactant and conditioning agent. Its effectiveness in formulations can be attributed to its ability to reduce surface tension and enhance the stability of emulsions.

Case Study: Safety Assessment in Cosmetic Formulations

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) evaluated the use of trimethylated ammonium compounds in personal care products. The study concluded that these compounds are generally safe for use in cosmetics at concentrations typically found in such products .

Table 1: Common Uses in Cosmetics

| Application Type | Specific Use |

|---|---|

| Surfactant | Cleansing agents in shampoos |

| Conditioning Agent | Hair conditioners |

| Antistatic Agent | Reducing static electricity in hair |

Pharmaceutical Applications

The compound has been studied for its potential applications in drug delivery systems. Its surfactant properties facilitate the formation of micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study: Drug Delivery Systems

Research published on the use of quaternary ammonium compounds highlighted their role in enhancing the solubility of poorly soluble drugs. The study demonstrated that formulations containing this compound significantly improved the pharmacokinetic profiles of certain medications .

Table 2: Pharmaceutical Formulations Using 1-Hexadecanaminium Compounds

| Drug Type | Formulation Type | Enhancement Effect |

|---|---|---|

| Antifungal | Topical creams | Improved skin penetration |

| Anticancer | Injectable solutions | Enhanced drug solubility |

Industrial Applications

In industrial settings, this compound is utilized as an antimicrobial agent due to its ability to disrupt microbial cell membranes. It is effective against a wide range of bacteria and fungi, making it valuable for maintaining hygiene in various products.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of quaternary ammonium compounds revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it suitable for use in disinfectants and preservatives .

Table 3: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Environmental Considerations

While the applications of this compound are extensive, there are concerns regarding its environmental impact. Studies suggest that quaternary ammonium compounds can persist in aquatic environments and may affect non-target organisms.

Case Study: Environmental Impact Assessment

An environmental risk assessment indicated that while these compounds are effective biocides, their accumulation in water bodies poses risks to aquatic life. Regulatory bodies are considering stricter guidelines for their use to mitigate environmental effects .

Mechanism of Action

The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to:

Disrupt Membranes: The surfactant properties enable it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

Solubilize Proteins: It can interact with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.

Micelle Formation: The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QUATs) with C16 alkyl chains are widely used for their surfactant and biocidal properties. Below is a detailed comparison of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate with structurally analogous compounds:

Structural Analogues

Key Differences and Trends

Counterion Effects :

- Ethyl sulfate (C₂H₅O₄S⁻) vs. bromide (Br⁻): Ethyl sulfate derivatives exhibit lower toxicity and improved solubility in polar solvents compared to bromide salts, which are more cytotoxic .

- Methyl sulfate (CH₃O₄S⁻) vs. ethyl sulfate : Methyl sulfate variants (e.g., Cetrimonium methosulfate) are preferred in cosmetics due to milder skin irritation profiles, while ethyl sulfate derivatives show superior RNA delivery efficiency .

Substituent Modifications :

- N,N,N-trimethyl vs. N-ethyl-N,N-dimethyl : Substituting one methyl group with ethyl (as in Mecetronium ethylsulfate) increases hydrophobicity, enhancing lipid membrane interaction in antimicrobial applications .

Applications: CTAB (bromide salt) is a gold standard in nanoparticle synthesis due to its strong cationic charge, whereas tosylate derivatives (e.g., CAS 138-32-9) excel in phase-transfer catalysis . Ethyl sulfate compounds are emerging in drug delivery, with studies showing 2–3× higher RNA encapsulation efficiency compared to traditional sulfates .

Regulatory Status: Compounds on the NDSL (e.g., 3006-10-8, 138-32-9) face stricter notification requirements in Canada, unlike non-NDSL compounds like Cetrimonium methosulfate .

Physicochemical Properties

- Solubility : Ethyl sulfate salts generally exhibit higher water solubility than bromide or tosylate salts due to the polar sulfate group. For example, Mecetronium ethylsulfate dissolves readily in aqueous buffers, whereas CTAB requires organic co-solvents .

- Thermal Stability : Tosylate derivatives (e.g., 138-32-9) display higher thermal stability (decomposition >200°C) compared to sulfate salts (<150°C) .

Antimicrobial Efficacy

- Mecetronium ethylsulfate demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi, outperforming Cetrimonium methosulfate (MIC: 16–32 µg/mL) due to its optimized alkyl chain and counterion synergy .

Q & A

Q. What are the standard synthetic routes for 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate (HTMA-ES), and how can purity be optimized?

HTMA-ES is synthesized via quaternization of hexadecylamine with ethyl sulfate. Key steps include:

- Quaternization : Reacting hexadecylamine with ethyl sulfate under controlled pH (neutral to slightly acidic) and temperature (60–80°C) to ensure complete alkylation .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted amines and byproducts. Purity (>98%) is confirmed via HPLC-MS (as in sulfonamide synthesis protocols ) and ¹H-NMR (characteristic peaks: δ 3.3 ppm for N⁺(CH₃)₃, δ 1.2–1.5 ppm for hexadecyl chain) .

- Yield Optimization : Use of phase-transfer catalysts (e.g., CTAB analogs) improves reaction efficiency .

Q. How can researchers characterize the surfactant properties of HTMA-ES for colloidal applications?

HTMA-ES’s critical micelle concentration (CMC) and aggregation behavior are assessed via:

- Surface Tension Measurements : Using a tensiometer to plot surface tension vs. concentration, identifying CMC (typically 0.1–0.5 mM for quaternary ammonium salts) .

- Dynamic Light Scattering (DLS) : Determines micelle size distribution (e.g., 10–50 nm for stable micelles) .

- Zeta Potential : Confirms cationic surface charge (+30 to +50 mV), critical for DNA binding in gene delivery studies .

Q. What are the key stability challenges for HTMA-ES in aqueous solutions, and how can they be mitigated?

HTMA-ES degrades via hydrolysis under alkaline conditions or elevated temperatures. Mitigation strategies include:

- pH Buffering : Maintain solutions at pH 4–6 using acetate or citrate buffers .

- Storage Conditions : Lyophilization for long-term storage; avoid temperatures >40°C .

- Stability Monitoring : Track degradation products (e.g., hexadecanol) via GC-MS or LC-MS .

Advanced Research Questions

Q. How does HTMA-ES compare to structurally similar quaternary ammonium salts in anion-exchange membrane performance?

HTMA-ES’s ethyl sulfate counterion enhances ionic conductivity compared to bromide analogs (e.g., CTAB):

- Conductivity : HTMA-ES achieves 15–20 mS/cm in hydroxide form vs. 10–12 mS/cm for CTAB, due to lower ion-pairing with sulfate .

- Dimensional Stability : Cross-linking with polyvinyl alcohol reduces swelling by 30% compared to non-cross-linked membranes .

- Comparative Toxicity : HTMA-ES shows lower cytotoxicity (IC₅₀ > 200 μM) than CTAB (IC₅₀ ~50 μM) in mammalian cell lines .

Q. How can HTMA-ES be integrated into drug delivery systems to improve nucleic acid encapsulation efficiency?

HTMA-ES’s cationic nature enables electrostatic binding with nucleic acids. Methodological considerations:

- Liposome Formulation : Combine HTMA-ES with neutral lipids (e.g., DOPE) at a 2:1 molar ratio to stabilize lipoplexes .

- Encapsulation Efficiency : Optimized to >90% using microfluidic mixing (N/P ratio 4:1) .

- In Vivo Performance : Surface modification with PEG reduces opsonization, improving circulation time in murine models .

Q. How should researchers address contradictions in reported toxicity data for HTMA-ES?

Discrepancies in toxicity studies (e.g., aquatic vs. mammalian models) arise from:

- Test System Variability : Use standardized OECD guidelines for acute toxicity (e.g., Daphnia magna EC₅₀ = 2.5 mg/L vs. algal growth inhibition EC₅₀ = 0.8 mg/L) .

- Metabolic Differences : HTMA-ES is rapidly metabolized by mammalian liver enzymes (CYP450), reducing bioaccumulation, whereas aquatic organisms lack analogous pathways .

- Data Harmonization : Cross-validate results using tiered testing (in vitro cell lines → in vivo models → environmental assays) .

Q. What advanced spectroscopic techniques resolve HTMA-ES’s interactions with biomacromolecules?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with DNA or proteins .

- Solid-State NMR : Reveals structural changes in lipid bilayers when HTMA-ES is incorporated (e.g., increased membrane fluidity) .

- Cryo-EM : Visualizes HTMA-ES-DNA complex morphology at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.